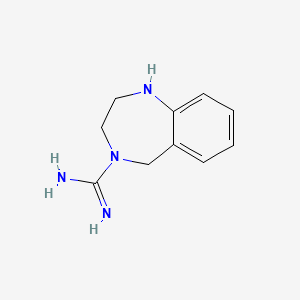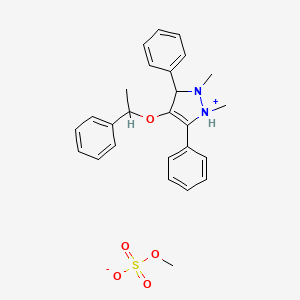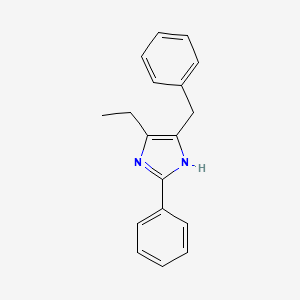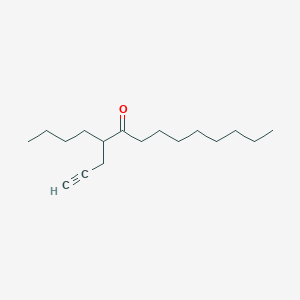
5-(Prop-2-YN-1-YL)tetradecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Prop-2-YN-1-YL)tetradecan-6-one is a chemical compound that belongs to the class of propargylamines. Propargylamines are known for their wide range of applications in organic synthesis, pharmaceuticals, and biological research. The compound’s structure includes a propargyl group, which is a functional group containing a triple bond between two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-YN-1-YL)tetradecan-6-one typically involves the alkylation of a suitable precursor with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the propargyl group. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale production. The use of green chemistry principles, such as solvent-free synthesis, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Prop-2-YN-1-YL)tetradecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond, forming alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
5-(Prop-2-YN-1-YL)tetradecan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Prop-2-YN-1-YL)tetradecan-6-one involves its interaction with various molecular targets. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing neuroprotective effects. Additionally, the compound may interact with other molecular pathways involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rasagiline: A propargylamine used in the treatment of Parkinson’s disease.
Selegiline: Another MAO inhibitor with neuroprotective properties.
Pargyline: Used for its MAO inhibitory effects in various therapeutic applications.
Uniqueness
5-(Prop-2-YN-1-YL)tetradecan-6-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its propargyl group is a key feature that distinguishes it from other similar compounds, providing unique reactivity and potential therapeutic benefits .
Propriétés
Numéro CAS |
57808-13-6 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
5-prop-2-ynyltetradecan-6-one |
InChI |
InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h3,16H,4-5,7-15H2,1-2H3 |
Clé InChI |
PCVQDRSAEPNYMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C(CCCC)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


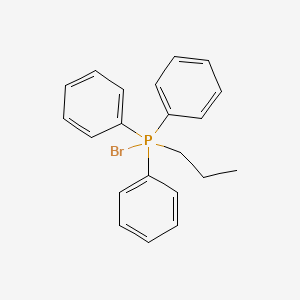


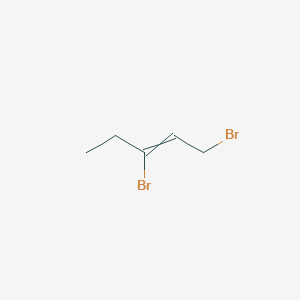
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)


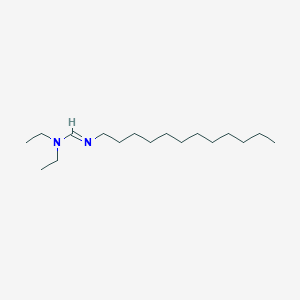

![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
